3-(3-Methyl-1H-indazol-1-yl)propanenitrile

Description

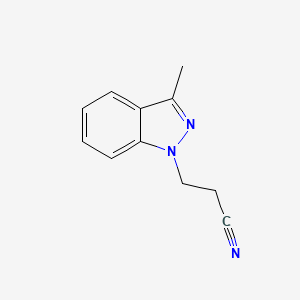

Structure

2D Structure

Properties

IUPAC Name |

3-(3-methylindazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-9-10-5-2-3-6-11(10)14(13-9)8-4-7-12/h2-3,5-6H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFSNXDJFKRWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile typically involves the reaction of 3-methylindazole with a suitable nitrile precursor under specific conditions. One common method is the reaction of 3-methylindazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(3-Methyl-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3-Methyl-1H-indazol-1-yl)propanenitrile has shown potential in developing pharmacologically active compounds. Its applications include:

- Anticancer Agents: Research indicates that modifications to the indazole structure can enhance cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells. The compound may inhibit specific kinases or enzymes involved in cancer progression .

- Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit antifungal activity against strains like Candida albicans. The structure allows for interactions that may overcome resistance mechanisms in certain pathogens .

Biological Studies

The compound serves as a probe in various biological assays, allowing researchers to study enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it valuable for investigating disease mechanisms and therapeutic targets.

Materials Science

In materials science, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique electronic characteristics can be leveraged in designing advanced materials for electronics or photonics applications .

Case Study 1: Antifungal Evaluation

A study evaluated several indazole derivatives, including this compound, for their antifungal activity against multiple Candida strains. Results indicated significant antifungal properties, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of indazole derivatives on MCF-7 cells using the MTT assay. The findings highlighted that certain modifications to the indazole structure could enhance anticancer activity while minimizing toxicity to normal cells .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Type | Structure | Biological Activity |

|---|---|---|

| 3-(1H-imidazol-1-yl)propanenitrile | Imidazole ring | Moderate antifungal activity |

| 3-(1H-indol-1-yl)propanenitrile | Indole ring | Anticancer activity but less potent than indazole derivatives |

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

3-(1H-Imidazol-1-yl)propanenitrile (C₆H₇N₃)

5-Amino-3-hydroxy-1H-pyrazole derivatives (e.g., compounds 7a and 7b from )

Molecular Features :

| Property | 3-(3-Methyl-1H-indazol-1-yl)propanenitrile | 3-(1H-Imidazol-1-yl)propanenitrile | Pyrazole Derivatives (7a/7b) |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₀N₃ | C₆H₇N₃ | C₉H₈N₄O₂ (7a), C₁₀H₁₀N₄O₃ (7b) |

| Heterocycle | Indazole (fused benzene + pyrazole) | Imidazole (5-membered, 2 N atoms) | Pyrazole (5-membered, 2 N atoms) |

| Substituents | 3-Methyl group on indazole + nitrile | Nitrile | Amino, hydroxy, thiophene, cyano/carboxylate |

| Electrophilic Sites | Nitrile, indazole N-atoms | Nitrile, imidazole N-atoms | Cyano, carboxylate, pyrazole N-atoms |

Structural Implications :

- The 3-methyl group on indazole may sterically hinder reactions at the adjacent N-atom, a feature absent in the unsubstituted imidazole derivative .

- Nitrile Reactivity : All compounds share a nitrile group, but its electronic environment varies. In 3-(1H-imidazol-1-yl)propanenitrile, the electron-rich imidazole ring may polarize the nitrile, increasing electrophilicity compared to the indazole analog .

Physicochemical Properties

Notes:

- The imidazole derivative ’s water solubility contrasts with the indazole analog, where the hydrophobic fused ring system may reduce aqueous solubility .

- Pyrazole derivatives (7a/7b) incorporate thiophene and carboxylate groups, introducing additional hydrogen-bonding capabilities absent in the nitrile-focused compounds .

Nitrile Group Reactivity :

- This compound : The nitrile may undergo nucleophilic addition or serve as a precursor for amidines or tetrazoles. Steric hindrance from the 3-methyl group could slow reactions at the indazole N1 position.

- 3-(1H-Imidazol-1-yl)propanenitrile : The electron-donating imidazole ring activates the nitrile for faster reactions (e.g., cycloadditions) compared to the indazole analog .

- Pyrazole Derivatives: Malononitrile or ethyl cyanoacetate in their synthesis () highlights the utility of nitriles in constructing complex heterocycles .

Heterocycle-Specific Reactivity :

- Indazole vs.

- Thiophene in Pyrazole Derivatives : The thiophene moiety in 7a/7b introduces sulfur-based reactivity (e.g., sulfonation), absent in the nitrile-focused compounds .

Biological Activity

3-(3-Methyl-1H-indazol-1-yl)propanenitrile is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of 185.23 g/mol. Its structure includes an indazole moiety, which is a bicyclic compound featuring nitrogen atoms in its rings. The presence of the nitrile group (-C≡N) enhances its reactivity and biological potential.

Antimicrobial Properties

Research indicates that derivatives of indazole, including this compound, exhibit antimicrobial activity . A study focused on indazole derivatives demonstrated broad-spectrum activity against various Candida species, suggesting that structural modifications can enhance efficacy against fungal infections . For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) against Candida albicans and Candida glabrata, indicating their potential as antifungal agents.

Anticancer Potential

Indazole derivatives have been extensively studied for their anticancer properties . Research has shown that some indazole compounds display moderate anticancer activity against cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) . Specifically, studies have indicated that modifications to the indazole structure can lead to improved potency against these cancer cell lines.

The mechanism by which this compound exerts its biological effects likely involves interactions with various biological targets. The indazole core is known to interact with enzymes and receptors, potentially acting as a ligand that modulates their activity. This interaction is crucial for understanding how the compound can be optimized for therapeutic use.

Synthesis of this compound

The synthesis typically involves several steps to ensure high purity and yield. A common method includes the coupling of appropriate precursors under specific conditions, often utilizing palladium-catalyzed reactions . The detailed synthetic route contributes significantly to the compound's availability for further biological testing.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally related compounds:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 5-Methylindazole | Indazole derivative | Exhibits potent kinase inhibition |

| 2-Aminoindazole | Indazole derivative | Known for anti-inflammatory properties |

| Indazolecarboxylic acid | Indazole derivative | Used as a building block in drug synthesis |

The specific substitution pattern on the indazole ring and the presence of the propanenitrile group may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Antifungal Activity : A study evaluated various indazole derivatives, revealing that certain modifications led to enhanced antifungal activity against resistant strains of Candida species .

- Anticancer Activity : In vitro studies demonstrated that specific derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

- Kinase Inhibition : The compound shows promise as a kinase inhibitor, which could be explored further in drug development targeting various signaling pathways involved in cancer progression.

Q & A

Q. What experimental steps are critical for synthesizing 3-(3-Methyl-1H-indazol-1-yl)propanenitrile?

A robust synthesis route typically involves:

- Condensation reactions : Reacting indazole derivatives with acrylonitrile precursors under controlled pH and temperature. For example, refluxing with a catalyst (e.g., piperidine) in 1,4-dioxane, as demonstrated in analogous nitrile syntheses .

- Purification : Use recrystallization (ethanol or ether) to isolate the product, monitored by TLC with a solvent system like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) to confirm purity .

- Yield optimization : Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of indazole to nitrile precursor) and reaction time (3–6 hours) to minimize byproducts .

Q. How can NMR spectroscopy validate the structure of this compound?

Key NMR features include:

- ¹H NMR : Peaks for indazole protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–2.7 ppm), and nitrile-adjacent CH₂ (δ 3.1–3.4 ppm). Absence of exchangeable protons (e.g., NH) confirms substitution at the indazole N1 position .

- ¹³C NMR : Signals at ~115–120 ppm (CN group) and 140–150 ppm (aromatic carbons). Compare with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile nitrile intermediates.

- Waste disposal : Segregate nitrile-containing waste and treat with alkaline hydrolysis (e.g., NaOH/ethanol) before professional disposal .

Advanced Questions

Q. How can SHELX software resolve crystallographic discrepancies in this compound?

- Data refinement : Use SHELXL for least-squares refinement against high-resolution X-ray data. Input parameters include anisotropic displacement ellipsoids for non-H atoms and TWIN/BASF commands for twinned crystals .

- Validation : Check R-factor convergence (<5%), bond-length accuracy (mean σ < 0.001 Å), and Hirshfeld surface analysis to detect disorder .

- Example data from analogous compounds:

| Parameter | Value | Source |

|---|---|---|

| R-factor | 0.032–0.086 | |

| C–C bond length | 1.35–1.42 Å |

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

- Multi-technique validation : Cross-reference NMR/IR data with X-ray results. For instance, if crystallography shows a planar indazole ring but NMR suggests steric hindrance, consider dynamic effects (e.g., rotameric equilibria) .

- Computational modeling : Use DFT (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental values .

Q. How can reaction mechanisms be elucidated for nitrile-functionalized indazole derivatives?

- Kinetic studies : Monitor intermediate formation via in situ FTIR (e.g., nitrile absorption at ~2220 cm⁻¹) .

- Isotopic labeling : Introduce deuterated reagents to track proton transfer steps in condensation reactions .

- Theoretical analysis : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in indazole alkylation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.